4-iso-Butoxy-3-methylphenyl methyl sulfide
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Overview
Description
4-iso-Butoxy-3-methylphenyl methyl sulfide is an organic compound with the molecular formula C12H18OS. It contains a total of 32 atoms: 18 hydrogen atoms, 12 carbon atoms, 1 oxygen atom, and 1 sulfur atom . The compound features a six-membered aromatic ring, an ether group, and a sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3-methylphenyl methyl sulfide can be achieved through several methods. One common approach involves the reaction of 4-iso-butoxy-3-methylphenol with a suitable methylating agent in the presence of a base. The reaction conditions typically include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Organic solvents such as dichloromethane or toluene
Catalyst: Bases like sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-iso-Butoxy-3-methylphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ether group, yielding simpler hydrocarbons.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrocarbons
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
4-iso-Butoxy-3-methylphenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-iso-Butoxy-3-methylphenyl methyl sulfide involves its interaction with specific molecular targets. The compound’s sulfide group can undergo oxidation, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
4-iso-Butoxy-3-methylphenol: Similar structure but lacks the sulfide group.
3-Methylphenyl methyl sulfide: Similar structure but lacks the iso-butoxy group.
4-Butoxy-3-methylphenyl methyl sulfide: Similar structure but with a different alkoxy group.
Uniqueness
4-iso-Butoxy-3-methylphenyl methyl sulfide is unique due to the presence of both the iso-butoxy and sulfide groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H18OS |
---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
2-methyl-1-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C12H18OS/c1-9(2)8-13-12-6-5-11(14-4)7-10(12)3/h5-7,9H,8H2,1-4H3 |
InChI Key |
WKSNMNLBVSYTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)SC)OCC(C)C |
Origin of Product |
United States |
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